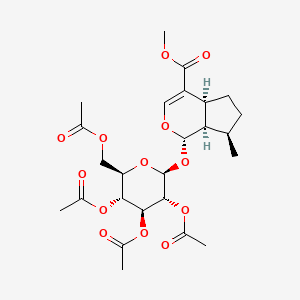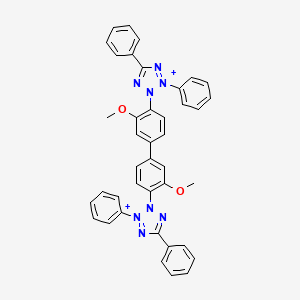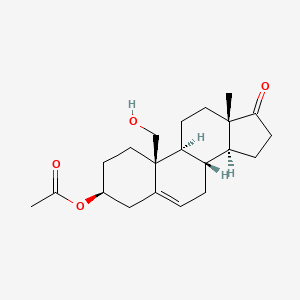
2,3-Dimercapto-1-propanol tributyrate
描述
2,3-Dimercapto-1-propanol tributyrate is a thioester analog of triacylglycerol. It is known for its ability to form stable complexes with heavy metals, making it an efficient chelating agent. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
作用机制
Target of Action
2,3-Dimercapto-1-propanol tributyrate is a thioester analog of triacylglycerol . It primarily targets lipases , which are enzymes that break down fats in the body. It has been used in lipase inhibition assays during in vitro screening of medicinal plants as antidiabetics with glucosidase and lipase inhibitory activities .
Mode of Action
The compound interacts with lipases, inhibiting their activity . This interaction results in a decrease in the breakdown of fats, which can be beneficial in the treatment of conditions such as diabetes, where the regulation of fat metabolism is crucial .
Biochemical Pathways
By inhibiting lipase activity, this compound affects the lipid metabolism pathway . The downstream effects of this include a potential decrease in the levels of circulating free fatty acids, which can have various impacts on the body’s energy metabolism and insulin sensitivity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism due to lipase inhibition . This can lead to alterations in energy metabolism and insulin sensitivity, which can be beneficial in the management of conditions like diabetes .
生化分析
Biochemical Properties
2,3-Dimercapto-1-propanol tributyrate plays a significant role in biochemical reactions, particularly those involving lipases. Lipases are enzymes that catalyze the hydrolysis of fats. This compound has been used in lipase inhibition assays during in vitro screening of medicinal plants for antidiabetic properties, as well as in colorimetric microplate assays for lipase activity . The interactions between this compound and lipases are crucial for understanding the enzyme’s specificity and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interacting with lipases, which play a role in lipid metabolism. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of lipase activity by this compound can lead to alterations in lipid metabolism, impacting cellular energy balance and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with lipases. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the hydrolysis of natural substrates. This inhibition can lead to changes in gene expression related to lipid metabolism and energy homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained inhibition of lipase activity and subsequent metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits lipase activity without causing significant adverse effects. At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as lipases, which are crucial for the hydrolysis of triacylglycerols. The inhibition of lipase activity by this compound can lead to changes in metabolic flux and metabolite levels, affecting overall energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its inhibitory effects on lipase activity. The compound’s distribution within different tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound effectively interacts with lipases and other biomolecules involved in lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimercapto-1-propanol tributyrate can be synthesized through the reaction of 2,3-dimercapto-1-propanol with butyric anhydride under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol groups are oxidized to disulfides.
Reduction: The compound can be reduced back to its thiol form from disulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiol compounds.
科学研究应用
2,3-Dimercapto-1-propanol tributyrate is widely used in scientific research due to its chelating properties. It is employed in:
Chemistry: As a reagent in the synthesis of complex molecules and as a chelating agent in metal ion removal.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential therapeutic agent for heavy metal poisoning, particularly for lead, mercury, and cadmium detoxification.
Industry: In the development of sensors and analytical methods for detecting heavy metals
相似化合物的比较
2,3-Dimercapto-1-propanol: A simpler analog without the ester groups.
Glyceryl tributyrate: A triacylglycerol analog without thiol groups.
Tributyrin: Another triacylglycerol analog used in similar applications
Uniqueness: 2,3-Dimercapto-1-propanol tributyrate is unique due to its dual functionality as a thioester and a chelating agent. This combination allows it to participate in a wide range of chemical reactions and applications, particularly in the detoxification of heavy metals .
属性
IUPAC Name |
2,3-bis(butanoylsulfanyl)propyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O4S2/c1-4-7-13(16)19-10-12(21-15(18)9-6-3)11-20-14(17)8-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKXEKEPDILRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC(CSC(=O)CCC)SC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973968 | |
| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58428-97-0 | |
| Record name | 2,3-Dimercaptopropan-1-ol tributyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058428970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(butanoylsulfanyl)propyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimercapto-1-propanol tributyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using 2,3-Dimercapto-1-propanol tributyrate to study lipase activity?
A: this compound acts as a substrate for lipases. When a lipase hydrolyzes this compound, one of the products is a thiol group. This thiol group can react with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a measurable color change detectable by spectrophotometry. This colorimetric change allows researchers to quantify lipase activity. [, , ]
Q2: What are the advantages of using this compound and DTNB for lipase assays?
A2: This method offers several advantages:
- Simplicity: The assay protocol is relatively straightforward, requiring basic laboratory equipment. []
- Speed: Results can be obtained rapidly, making it suitable for high-throughput analysis. []
- Sensitivity: The method can detect lipase activity across a broad range, including very low activities. []
- Positional Specificity: This substrate can be used to determine if a lipase has a preference for cleaving fatty acids at a specific position on the glycerol backbone. [, ]
Q3: Are there any limitations to using this compound for lipase assays?
A3: Yes, some limitations exist:
- Lag Phase: The enzymatic reaction might exhibit a lag phase, which can be influenced by factors like the presence of sodium glycocholate. []
- Non-linearity: The relationship between the amount of serum added and the released thiol groups might not be directly proportional, requiring careful calibration and interpretation of results. []
Q4: Has this compound been used to study lipases from any specific organisms?
A: Yes, research has utilized this compound to investigate the lipolytic activity of ricin, a toxic protein found in castor beans (Ricinus communis and Ricinus sanguineus). [] The studies explored the enzyme kinetics, substrate specificity, and potential role of ricin's lipolytic activity in its cytotoxic effects.
Q5: Are there alternative substrates to this compound for studying lipase activity?
A5: While this compound is a valuable tool, alternative substrates are available, each with pros and cons:
- p-nitrophenyl esters: These substrates provide a colorimetric readout upon hydrolysis but might not be suitable for studying the positional specificity of lipases. []
- Triolein: This natural triglyceride is often used in titrimetric assays, but these assays can be less sensitive and more time-consuming than those using this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)
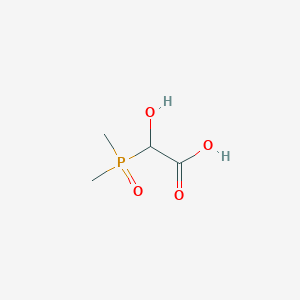

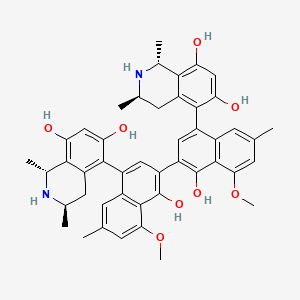
![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)
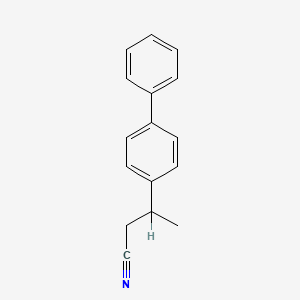
![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid](/img/structure/B1222185.png)



![Methyl 2-[(2-methylpyridin-4-yl)methyl]-1-oxo-8-(pyrimidin-2-ylmethoxy)-4-(3,4,5-trimethoxyphenyl)-1,2-dihydro-2,7-naphthyridine-3-carboxylate](/img/structure/B1222190.png)
